molecular formula C27H24N4O B3019362 1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one CAS No. 397277-99-5

1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one

Cat. No.: B3019362
CAS No.: 397277-99-5
M. Wt: 420.516
InChI Key: LHNYQAXINGMVJO-UHFFFAOYSA-N
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Description

1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one is a complex organic compound that belongs to the class of bipyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Coupling reactions: The pyrazole ring is then coupled with various aryl halides or aryl boronic acids using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Functional group modifications:

Industrial Production Methods

Industrial production of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is explored for its use as a catalyst in various organic reactions and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and apoptosis.

Comparison with Similar Compounds

1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one can be compared with other bipyrazole derivatives:

    Similar Compounds: 1,3,4-thiadiazole derivatives, imidazole derivatives, and indole derivatives.

    Uniqueness: The compound’s unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development and materials science applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of 1-[3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-19-13-15-22(16-14-19)27-24(18-30(29-27)23-11-7-4-8-12-23)26-17-25(28-31(26)20(2)32)21-9-5-3-6-10-21/h3-16,18,26H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNYQAXINGMVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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